molecular formula C10H10Cl2N2O B5376065 1-Cyclopropyl-3-(3,5-dichlorophenyl)urea

1-Cyclopropyl-3-(3,5-dichlorophenyl)urea

Cat. No.: B5376065
M. Wt: 245.10 g/mol
InChI Key: DGYIAEQHOSVNHY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,5-dichlorophenyl)urea is an organic compound with the molecular formula C10H10Cl2N2O It is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3,5-dichlorophenyl)urea typically involves the reaction of cyclopropylamine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(3,5-dichlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-3-(3,5-dichlorophenyl)urea can be compared with other similar compounds, such as:

  • 1-Cyclopropyl-3-(3,4-dichlorophenyl)urea
  • 1-Isopropyl-3-(2,4,5-trichlorophenyl)urea

These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring or the nature of the alkyl group attached to the urea moiety. These differences can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclopropyl-3-(3,5-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-3-7(12)5-9(4-6)14-10(15)13-8-1-2-8/h3-5,8H,1-2H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIAEQHOSVNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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